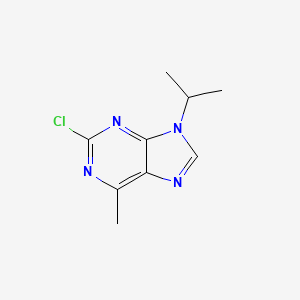
2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic boron compound . It is a colorless liquid that is stable at room temperature . This compound is often used as an organic boron reagent and has important applications in organic synthesis .
Synthesis Analysis
The synthesis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved from Pinacol and Trimethyl borate .Molecular Structure Analysis
The empirical formula of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C7H15BO3 . The molecular weight is 158.00 .Chemical Reactions Analysis
This compound is often used as a reagent in the formation of C-C bonds, oxidation, and reduction reactions .Physical And Chemical Properties Analysis
The boiling point of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is 120°C at 228mm . It has a density of 0.9642 g/mL at 25 °C . The refractive index is 1.4096 . It is sensitive to moisture .Wirkmechanismus
Target of Action
It’s known that boronic acids and their derivatives, like this compound, often interact with proteins and enzymes that have diol-containing side chains .
Mode of Action
The compound, being a boronic acid derivative, is likely to form reversible covalent complexes with proteins or enzymes that have diol-containing side chains . This interaction can lead to changes in the activity of these targets, potentially altering cellular processes .
Biochemical Pathways
Given its structural similarity to other boronic acid derivatives, it may be involved in various biochemical reactions, including c-c bond formation, oxidation, and reduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde . For instance, the stability of boronic acids and their derivatives can be affected by pH, with these compounds typically being more stable in slightly acidic conditions .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for this compound are not mentioned, it is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . This suggests potential future applications in the development of new materials.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves the reaction of 2-methoxy-6-(hydroxymethyl)benzaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base and a palladium catalyst. The resulting product is then oxidized to form the desired compound.", "Starting Materials": [ "2-methoxy-6-(hydroxymethyl)benzaldehyde", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Base (e.g. potassium carbonate)", "Palladium catalyst (e.g. palladium acetate)" ], "Reaction": [ "Step 1: Dissolve 2-methoxy-6-(hydroxymethyl)benzaldehyde and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent (e.g. toluene).", "Step 2: Add a base (e.g. potassium carbonate) and a palladium catalyst (e.g. palladium acetate) to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired compound." ] } | |
CAS-Nummer |
1465923-58-3 |
Produktname |
2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Molekularformel |
C14H19BO4 |
Molekulargewicht |
262.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



